molecular formula C17H21NO2 B2845220 tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate CAS No. 683788-80-9

tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate

Cat. No. B2845220
CAS RN: 683788-80-9
M. Wt: 271.36
InChI Key: BXIZIFGFKQCKCN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate” is an organic compound with the CAS number 683788-80-9 . It has a molecular weight of 271.35 and a molecular formula of C17H21NO2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a tert-butyl group, a carbamate group, and a naphthalen-1-yl group . The exact spatial arrangement of these groups would depend on the stereochemistry at the chiral center, which is not specified in the name.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available data. It is known that the compound has a molecular weight of 271.35 and a molecular formula of C17H21NO2 . Other properties such as boiling point and solubility are not specified .

Scientific Research Applications

Catalytic Applications

The synthesis of air-stable gold nanoparticles employing tert-butyl(naphthalen-1-yl)phosphine oxide as a supporting ligand showcases its application in catalysis. These nanoparticles, prepared via NaBH4 reduction, are highly active catalysts for the hydrogenation of substituted aldehydes, demonstrating high conversions and chemoselectivities for a wide variety of substrates. The study emphasizes the crucial role of the ligand in the activity and selectivity of the system (Cano et al., 2014).

Synthetic Methodology

Research on aromatic and heteroaromatic N-benzyl carboxamides, derived from naphthalene and other compounds, highlights the utility of tert-butyl acylcarbamates in facilitated reduction processes. These compounds undergo regiospecific cleavage of their C(O)-N bonds under mild reductive conditions, yielding Boc-protected (benzyl)amine in nearly quantitative yields. This demonstrates its application in the synthesis of complex organic molecules (Ragnarsson et al., 2001).

Material Science

The tert-butylation of naphthalene to produce 2,6-di-tert-butylnaphthalene, a valuable raw material for the synthesis of polyethylene naphthalate (PEN), illustrates the role of tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate in material science. This process involves the modification of Al-rich HMOR zeolite to enhance porosity and acidity, leading to improved catalytic performance and selectivity in the tert-butylation reaction (Huang et al., 2019).

properties

IUPAC Name

tert-butyl N-[(1S)-1-naphthalen-1-ylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12(18-16(19)20-17(2,3)4)14-11-7-9-13-8-5-6-10-15(13)14/h5-12H,1-4H3,(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIZIFGFKQCKCN-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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